molecular formula C16H13BrN4O2 B10912625 1-[(4-bromophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

1-[(4-bromophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10912625
M. Wt: 373.20 g/mol
InChI Key: SSOMQLQZRNGWJC-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of bromophenoxy and pyridyl groups further enhances its chemical reactivity and potential utility in diverse research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the bromophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13BrN4O2

Molecular Weight

373.20 g/mol

IUPAC Name

1-[(4-bromophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H13BrN4O2/c17-12-1-3-14(4-2-12)23-11-21-10-7-15(20-21)16(22)19-13-5-8-18-9-6-13/h1-10H,11H2,(H,18,19,22)

InChI Key

SSOMQLQZRNGWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Br

Origin of Product

United States

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